1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)14-11-18-22-6-4-3-5-15(14)22/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPXQKREYPPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves multiple steps, each requiring specific reagents and conditionsThe final step typically involves the sulfonylation of the piperazine ring with the dimethylisoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially making it beneficial for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Case Study : A study assessed the compound's effect on lipopolysaccharide-induced inflammation in macrophages, revealing a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) .
Neuroprotective Properties
There is emerging evidence suggesting that this compound may offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.
- Case Study : In animal models of Alzheimer’s disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on Piperazine
The piperazine core is a common scaffold in medicinal chemistry. Key comparisons include:
Structural Insights :
- Unlike fipronil’s trifluoromethyl sulfinyl group, the target’s dimethyloxazole sulfonyl group may reduce off-target toxicity by avoiding irreversible binding to non-target proteins .
Heterocyclic Moieties
The pyrazolo[1,5-a]pyridine moiety in the target compound shares similarities with pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines ():
Activity Correlation :
Key Challenges :
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 319.39 g/mol. The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a pyrazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds incorporating pyrazole and oxazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated against various cancer cell lines at the National Cancer Institute (NCI), demonstrating promising cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .
Antimicrobial Activity
Compounds with similar structural features have shown antibacterial and antifungal activities. The sulfonamide functionality is particularly noted for its role in inhibiting bacterial growth by disrupting folate synthesis. In vitro studies report varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine and sulfonamide groups suggests potential inhibition of key enzymes involved in metabolic pathways. For example, acetylcholinesterase (AChE) inhibition has been observed in related compounds, which could lead to increased levels of acetylcholine in synaptic clefts .
- Cell Cycle Modulation : Compounds with similar structures have been shown to interfere with the cell cycle, leading to G1 or G2/M phase arrest in cancer cells, thereby preventing their proliferation .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on pyrazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard drugs .
- Another investigation focused on sulfonamide-containing compounds , reporting effective inhibition against urease and AChE, indicating potential for treating conditions like infections and neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine, and what key reaction conditions must be controlled?
Answer: The synthesis involves multi-step organic reactions:
Core Formation : Construct the pyrazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic/basic conditions .
Sulfonylation : Introduce the 3,5-dimethylisoxazole sulfonyl group to the piperazine ring via nucleophilic substitution, using reagents like chlorosulfonic acid derivatives .
Coupling : Link the pyrazolo-pyridine carbonyl moiety to the piperazine using peptide coupling agents (e.g., EDCI/HOBt) .
Key Conditions :
- Temperature control (0–80°C) to prevent side reactions during sulfonylation .
- Anhydrous solvents (e.g., DMF, THF) for coupling steps .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the heterocyclic cores .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O bands (~1680 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve piperazine conformation and sulfonyl group orientation .
Q. What initial biological assays are recommended to screen this compound for pharmacological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., tyrosine kinases) due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
- Antimicrobial Disk Diffusion : Assess bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability to guide in vivo studies .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up?
Answer:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. How should contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify absorption/metabolism issues .
- Metabolite Identification : Use LC-MS to detect inactive/degraded metabolites in plasma .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylate to enhance solubility and targeting .
- Dose-Response Re-evaluation : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .
Q. What strategies are effective for identifying the molecular targets of this compound?
Answer:
- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, followed by MS identification .
- Molecular Docking : Screen against protein databases (e.g., PDB) using the pyrazolo-pyridine core as a pharmacophore .
- CRISPR-Cas9 Knockout : Generate gene knockout cell lines to pinpoint pathways affected by the compound .
- Thermal Shift Assays : Monitor protein denaturation temperatures to identify stabilized targets .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer: SAR Focus Areas :
| Modification Site | Example Derivatives | Biological Impact | Reference |
|---|---|---|---|
| Piperazine Substituents | 4-Methylpiperazine vs. 4-Cyclohexyl | Alters target selectivity | |
| Isoxazole Ring | 3,5-Diethyl vs. 3,5-dimethyl | Enhances metabolic stability | |
| Pyrazolo-pyridine Core | Fluorine substitution at C-7 | Increases kinase inhibition | |
| Methodology : |
- Synthesize 10–15 analogs with systematic substitutions.
- Test in parallel assays (e.g., IC₅₀ in enzyme/cell models).
- Use QSAR models to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
